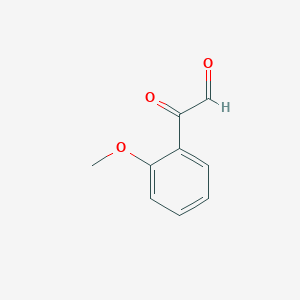

2-(2-Methoxyphenyl)-2-oxoacetaldehyde

Description

2-(2-Methoxyphenyl)-2-oxoacetaldehyde is an α-ketoaldehyde derivative featuring a phenyl ring substituted with a methoxy group at the 2-position and an oxoacetaldehyde functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. Its structure combines the electron-donating methoxy group with the reactive aldehyde and ketone moieties, influencing its chemical behavior and applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-(2-methoxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEJETVWOFOEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428838 | |

| Record name | 2-(2-methoxyphenyl)-2-oxoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27993-70-0 | |

| Record name | 2-(2-methoxyphenyl)-2-oxoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the methylation of (2-methoxyphenyl)acetonitrile using sodium amide and iodomethane . Another method includes the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile .

Industrial Production Methods

Industrial production methods for 2-(2-Methoxyphenyl)-2-oxoacetaldehyde typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and reagents that facilitate the efficient formation of the desired product while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a wide range of derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-2-oxoacetaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, facilitating the formation of more complex molecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amines and alcohols to form stable products. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with desired properties .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly alters electronic properties and reactivity:

- This compound was used in a multicomponent reaction to synthesize ethyl 2-((1-(4-hydroxyphenyl)-2-(3-methoxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, demonstrating its utility in forming complex heterocycles .

- 2-(4-Bromophenyl)-2-oxoacetaldehyde (): The electron-withdrawing bromo group at the 4-position increases electrophilicity at the carbonyl group, facilitating condensation reactions. It is commercially available in high purity (95%) and used in agrochemical intermediates .

Functional Group Variations

- 2-(Adamantan-1-yl)-2-oxoacetaldehyde (): Replacement of the aromatic ring with an adamantyl group introduces steric bulk and lipophilicity, making this compound valuable in enantioselective synthesis of hydantoins. The adamantyl group enhances solubility in nonpolar solvents .

- Ethyl 2-(2-fluoro-6-methoxyphenyl)-2-oxoacetate (): Esterification of the aldehyde group stabilizes the compound, reducing oxidation sensitivity. The fluorine atom at the 2-position further modulates electronic properties, impacting its use in fluorinated pharmaceutical intermediates .

Physical and Chemical Properties

Note: Melting/boiling point data for the target compound are unavailable in the provided evidence, highlighting a gap in existing literature.

Structural and Crystallographic Insights

While crystallographic data for 2-(2-Methoxyphenyl)-2-oxoacetaldehyde are absent, related compounds like methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate () exhibit hydrogen-bonded networks (C–H⋯O) in their crystal lattices. Such interactions stabilize molecular packing, which could be extrapolated to the target compound’s solid-state behavior .

Biological Activity

2-(2-Methoxyphenyl)-2-oxoacetaldehyde, with the chemical formula C10H10O3 and CAS number 27993-70-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by its methoxyphenyl moiety and an oxoacetaldehyde functional group, which contribute to its reactivity and biological activity. It can undergo various chemical reactions including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis.

Biological Activities

Research indicates that 2-(2-Methoxyphenyl)-2-oxoacetaldehyde exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens.

- Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent.

- Anti-inflammatory Effects : It has been noted for its capacity to inhibit inflammatory pathways, suggesting therapeutic applications in inflammatory diseases .

The biological activity of 2-(2-Methoxyphenyl)-2-oxoacetaldehyde is primarily attributed to its ability to interact with various molecular targets:

- Electrophilic Reactions : The compound acts as an electrophile, reacting with nucleophiles such as amines and alcohols. This reactivity is essential for forming stable products that may exhibit enhanced biological activity.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the synthesis of pro-inflammatory mediators .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of 2-(2-Methoxyphenyl)-2-oxoacetaldehyde against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone for certain derivatives, highlighting their potential as antimicrobial agents.

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays. The IC50 value was determined to be comparable to well-known antioxidants like ascorbic acid.

- Anti-inflammatory Mechanism : A recent study explored the anti-inflammatory effects in animal models. The administration of the compound resulted in a marked reduction in paw edema induced by carrageenan, indicating its therapeutic potential in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.